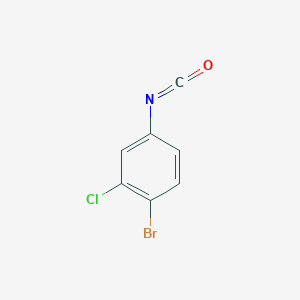
3-Octylphenol
Übersicht
Beschreibung
3-Octylphenol is an organic compound belonging to the class of alkylphenols. It is characterized by the presence of an octyl group attached to the phenol ring. This compound is widely used in various industrial applications, including the production of surfactants, resins, and plasticizers. Its chemical structure allows it to interact with different biological systems, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Octylphenol can be synthesized through the alkylation of phenol with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid. The phenol and octanol are mixed in a specific molar ratio and heated to a certain temperature. Sulfuric acid is then added slowly to catalyze the reaction. After the reaction is complete, the mixture is neutralized with sodium hydroxide, and the product is isolated through distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in a stirring kettle equipped with a thermometer, dropping funnel, and reflux condenser. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Octylphenol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of octylquinone.
Reduction: Reduction typically results in the formation of octylcyclohexanol.
Substitution: Substitution reactions can produce halogenated or nitrated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
3-Octylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including surfactants and resins.
Biology: Studies have shown that this compound can interact with biological systems, making it useful in research on endocrine disruptors.
Medicine: Research has explored its potential effects on hormone regulation and its role as an endocrine disruptor.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals
Wirkmechanismus
3-Octylphenol exerts its effects primarily through its interaction with the endocrine system. It mimics the action of natural hormones by binding to estrogen receptors, leading to altered gene expression and hormonal imbalances. This interaction can disrupt the normal functioning of the hypothalamus-pituitary-thyroid axis, affecting the levels of thyroid hormones such as triiodothyronine and thyroxine .
Vergleich Mit ähnlichen Verbindungen
4-Nonylphenol: Another alkylphenol with a nonyl group attached to the phenol ring. It shares similar properties and applications with 3-octylphenol but differs in the length of the alkyl chain.
Bisphenol A: A compound with two phenol groups connected by a propane bridge. It is widely used in the production of plastics and has similar endocrine-disrupting properties.
Uniqueness of this compound: this compound is unique due to its specific alkyl chain length, which influences its physical and chemical properties. This makes it particularly suitable for certain industrial applications where other alkylphenols may not be as effective .
Eigenschaften
IUPAC Name |
3-octylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-9-13-10-8-11-14(15)12-13/h8,10-12,15H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVPNCHYTKOQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




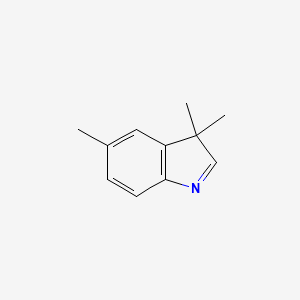
![2-[(Pyrazin-2-ylmethyl)-amino]-ethanol](/img/structure/B3250044.png)
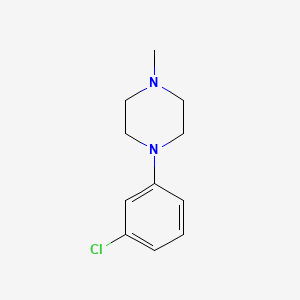





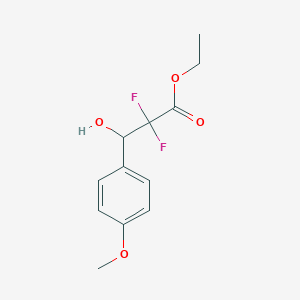
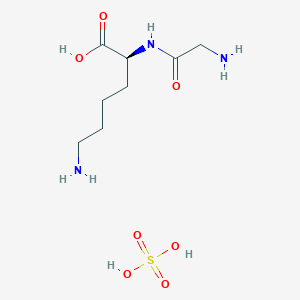
![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)
